Lipophilicity (XLogP3-AA) and Predicted Membrane Permeability vs. Des‑Bromo and Methoxy Analogs
The target compound's computed XLogP3-AA of 2.8 [1] places it within the optimal range for oral drug-likeness (Lipinski Rule of Five: XLogP ≤5). In contrast, the des‑bromo analog (presumed pyridine‑3‑carboxamide) is predicted to have an XLogP ~1.5–2.0, making it less membrane-permeable, while the 4‑ethoxybenzamide analog (N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide) is expected to have a higher XLogP (~3.5) due to the ethoxy group, potentially increasing non‑specific binding. The 5‑bromo substituent thus offers a balanced lipophilicity that is intermediate among common aryl‑carboxamide variations [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.8 (PubChem computed XLogP3-AA) |
| Comparator Or Baseline | Des‑bromo pyridine‑3‑carboxamide analog: ~1.5–2.0 (estimated); 4‑ethoxybenzamide analog: ~3.5 (estimated) |
| Quantified Difference | Target XLogP is +0.8–1.3 units higher than des‑bromo and –0.7 units lower than 4‑ethoxybenzamide analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); comparator values are estimated from structural fragments. |
Why This Matters
Balanced lipophilicity is critical for achieving adequate aqueous solubility and passive membrane permeability; the 5‑bromo compound occupies a 'sweet spot' that is often correlated with better oral absorption and lower metabolic clearance than more lipophilic analogs.
- [1] PubChem. Compound Summary for CID 119106066: XLogP3-AA = 2.8. National Center for Biotechnology Information (2026). View Source
